molecular formula C11H10ClN3OS2 B2622289 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392239-53-1

3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2622289
CAS No.: 392239-53-1
M. Wt: 299.79
InChI Key: CSJBFYUUFNLINT-UHFFFAOYSA-N
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Description

3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a benzamide group attached to a thiadiazole ring, which is further substituted with a chlorine atom and an ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of appropriate precursors. For instance, a common method involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base to form the thiadiazole ring.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced by reacting the thiadiazole intermediate with ethyl iodide or ethyl bromide in the presence of a base.

    Chlorination: The chlorination of the benzamide moiety is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The final step involves the coupling of the chlorinated benzamide with the ethylsulfanyl-substituted thiadiazole under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorine atom on the benzamide moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Substituted benzamides

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: Thiadiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents.

    Medicine: Due to its biological activities, this compound is being explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group and the thiadiazole ring are believed to play crucial roles in its biological activity. The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
  • 3-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
  • 3-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Uniqueness

3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the specific substitution pattern on the thiadiazole ring and the benzamide moiety. The presence of the ethylsulfanyl group and the chlorine atom contributes to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

3-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS2/c1-2-17-11-15-14-10(18-11)13-9(16)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJBFYUUFNLINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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